molecular formula C13H16N2 B13297196 N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine

Cat. No.: B13297196
M. Wt: 200.28 g/mol
InChI Key: NBNCOWRILUEMII-UHFFFAOYSA-N
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Description

N-{bicyclo[221]hept-5-en-2-ylmethyl}pyridin-3-amine is a compound characterized by its unique bicyclic structure, which includes a norbornene moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with pyridine derivatives under specific conditions. One common method includes the use of epichlorohydrin in the presence of tetramethylammonium iodide, which facilitates the formation of the desired framework .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)pyridin-3-amine

InChI

InChI=1S/C13H16N2/c1-2-13(9-14-5-1)15-8-12-7-10-3-4-11(12)6-10/h1-5,9-12,15H,6-8H2

InChI Key

NBNCOWRILUEMII-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CNC3=CN=CC=C3

Origin of Product

United States

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